Spiperone hydrochloride

Description

Structure

3D Structure of Parent

Propriétés

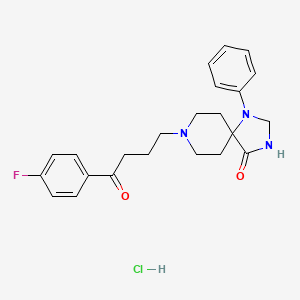

IUPAC Name |

8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O2.ClH/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20;/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIKMLCZZMOBLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClFN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873371 |

Source

|

| Record name | Spiperone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2022-29-9 |

Source

|

| Record name | Spiperone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spiperone Hydrochloride's Affinity for the Serotonin 5-HT2A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spiperone (B1681076) hydrochloride, a butyrophenone (B1668137) derivative, is a well-established pharmacological tool and antipsychotic agent. Its therapeutic effects and research applications are largely attributed to its potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A and 5-HT2A receptors.[1] This technical guide provides an in-depth overview of the binding affinity of spiperone hydrochloride for the serotonin 5-HT2A receptor, complete with quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathway and experimental workflow.

Quantitative Binding Affinity Data

Spiperone hydrochloride exhibits high affinity for the serotonin 5-HT2A receptor. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor, with a lower Ki value indicating a higher binding affinity. The following table summarizes the reported Ki values for spiperone at the 5-HT2A receptor from various studies. It is important to note that variations in experimental conditions, such as the radioligand used, tissue or cell line preparation, and buffer composition, can contribute to differences in the reported values.

| Receptor Subtype | Reported Ki (nM) | Species/Tissue/Cell Line | Radioligand Used | Reference |

| 5-HT2A | ~1 | Not Specified | Not Specified | Vendor Data |

| 5-HT2A | 0.63 - 1.0 | Rat | Not Specified | IUPHAR/BPS Guide |

| 5-HT2A | 1.2 | Cloned rat 5-HT2A receptors | Not Specified | [1] |

Experimental Protocols: Radioligand Competition Binding Assay

The binding affinity of spiperone hydrochloride for the 5-HT2A receptor is typically determined using an in vitro radioligand competition binding assay. This method measures the ability of an unlabeled compound (spiperone) to displace a radiolabeled ligand that is specifically bound to the receptor.

Materials

-

Receptor Source: Cell membranes prepared from a stable cell line expressing the human 5-HT2A receptor (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells).

-

Radioligand: A high-affinity 5-HT2A receptor antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-Ketanserin.

-

Test Compound: Spiperone hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM Mianserin).

-

Scintillation Cocktail: A liquid scintillation fluid.

-

Instrumentation: 96-well microplates, glass fiber filter mats (e.g., Whatman GF/B), a cell harvester, and a microplate scintillation counter.

Procedure

-

Membrane Preparation:

-

Culture cells expressing the 5-HT2A receptor to a high density.

-

Harvest the cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspending it in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

-

Assay Setup:

-

In a 96-well microplate, set up the following in triplicate:

-

Total Binding: Receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM Mianserin).

-

Competition Binding: Receptor membranes, radioligand, and varying concentrations of spiperone hydrochloride.

-

-

-

Incubation:

-

Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

-

Harvesting and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Dry the filter mats and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of spiperone by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the spiperone concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of spiperone that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

5-HT2A Receptor Signaling Pathway

The serotonin 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 protein pathway.[2] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound like spiperone for the 5-HT2A receptor.

Caption: Radioligand Binding Assay Workflow.

References

Spiperone Hydrochloride: A Technical Guide to its Application as a Selective Dopamine Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiperone (B1681076) hydrochloride is a potent and selective antagonist of the dopamine (B1211576) D2 receptor, belonging to the butyrophenone (B1668137) class of antipsychotic agents.[1][2][3] Its high affinity for D2-like dopamine receptors, as well as significant affinity for certain serotonin (B10506) receptors, has established it as a critical tool in neuroscience research and a template for the development of novel therapeutics.[4] This technical guide provides an in-depth overview of spiperone hydrochloride, including its receptor binding profile, mechanism of action, and detailed experimental protocols for its characterization.

Introduction

Spiperone is a well-established pharmacological tool primarily utilized for its potent antagonistic effects at dopamine D2 receptors.[1][2] This activity is central to its antipsychotic properties, as excessive dopaminergic signaling is a key hypothesis in the pathophysiology of schizophrenia.[2] Beyond its primary target, spiperone also exhibits high affinity for serotonin 5-HT2A receptors, which contributes to its pharmacological profile.[2][5] This multifaceted receptor interaction makes spiperone a valuable compound for dissecting the complexities of neurotransmitter systems.[2]

Receptor Binding Profile

Spiperone hydrochloride's pharmacological activity is defined by its binding affinity to various neurotransmitter receptors. It displays high selectivity for D2-like dopamine receptors (D2, D3, and D4) over D1-like receptors (D1 and D5).[6][7] The binding affinities, expressed as inhibition constants (Ki), are summarized in the table below.

Table 1: Binding Affinity of Spiperone Hydrochloride for Dopamine and Serotonin Receptors

| Receptor Subtype | Ki (nM) |

| Dopamine D1 | ~350[6][7] |

| Dopamine D2 | 0.06[6][7] |

| Dopamine D3 | 0.6[6][7] |

| Dopamine D4 | 0.08[6][7] |

| Dopamine D5 | ~3500[6] |

| Serotonin 5-HT1A | 49[6] |

| Serotonin 5-HT2A | 1[6] |

| Serotonin 5-HT2C | >1000[8] |

| Serotonin 5-HT7 | Active (Ki not specified)[8] |

| α1B-Adrenoceptor | Selective antagonist (Ki not specified)[6] |

Mechanism of Action

The primary mechanism of action of spiperone is the competitive antagonism of dopamine at the D2 receptor.[1] By binding to D2 receptors, spiperone blocks the downstream signaling cascades typically initiated by dopamine. This includes the inhibition of adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP) and subsequent modulation of protein kinase A (PKA) activity.[1] These alterations in second messenger systems are believed to underlie the therapeutic effects of spiperone in conditions characterized by dopamine hyperactivity.[1]

Beyond its canonical G-protein coupled receptor (GPCR) antagonism, spiperone has been shown to influence intracellular calcium (Ca2+) dynamics. Studies have indicated that spiperone can induce a massive, phospholipase C (PLC)-dependent release of Ca2+ from the endoplasmic reticulum (ER).[9][10] This effect appears to be independent of its dopamine and serotonin receptor antagonism.[10]

Dopamine D2 Receptor Antagonism Signaling Pathway

Caption: Spiperone's dual mechanism of action.

Experimental Protocols

Radioligand Competition Binding Assay for Dopamine D2 Receptors

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the dopamine D2 receptor using [3H]-spiperone as the radioligand.

Materials:

-

Membrane Preparation: Porcine striatal membranes or cell membranes expressing recombinant human D2 receptors.[11]

-

Radioligand: [3H]-spiperone.

-

Non-specific Binding (NSB) Agent: (+)-Butaclamol (2 µM).[12]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin (BSA).[12]

-

Wash Buffer: Ice-cold 0.9% saline or 50 mM Tris-HCl.[12][13]

-

Test Compound: Serial dilutions of the compound of interest.

-

96-well plates.

-

Glass fiber filtermats.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Preparation:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Prepare the radioligand solution in assay buffer. The final concentration of [3H]-spiperone in the assay should be approximately 2-3 times its Kd value.[14]

-

Prepare the membrane suspension in ice-cold assay buffer. The protein concentration should be optimized to ensure that less than 10% of the radioligand is bound.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in the specified order:

-

Assay buffer

-

Test compound or assay buffer (for total binding) or (+)-butaclamol (for non-specific binding).

-

Membrane suspension.

-

-

Initiate the binding reaction by adding the [3H]-spiperone solution to all wells.

-

-

Incubation:

-

Incubate the plates for 1 hour at 30°C with gentle shaking.[12]

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filtermats using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]

-

-

Quantification:

-

Dry the filtermats.

-

Place the dried filters into scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Radioligand Competition Binding Assay

Caption: Workflow for a competitive binding assay.

Conclusion

Spiperone hydrochloride remains an indispensable tool in pharmacology and neuroscience. Its well-characterized high affinity and selectivity for the dopamine D2 receptor, coupled with its effects on other neurotransmitter systems, provide a robust platform for investigating receptor function and for the initial screening of novel drug candidates. The detailed methodologies provided in this guide offer a foundation for the accurate and reproducible characterization of spiperone and other potential dopamine receptor modulators.

References

- 1. What is the mechanism of Spiperone? [synapse.patsnap.com]

- 2. What is Spiperone used for? [synapse.patsnap.com]

- 3. Spiperone | C23H26FN3O2 | CID 5265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Spiperone hydrochloride | CAS 2022-29-9 | Tocris Bioscience [tocris.com]

- 8. Spiperone hydrochloride | 5-HT2A receptor Antagonist | Hello Bio [hellobio.com]

- 9. Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spiperone, identified through compound screening, activates calcium-dependent chloride secretion in the airway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 14. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

Spiperone Hydrochloride: A Technical Guide to its Discovery, History, and Application in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiperone (B1681076) hydrochloride, a butyrophenone (B1668137) derivative, has played a pivotal role in the advancement of neuroscience research. Initially developed as an antipsychotic, its high affinity and selectivity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors have established it as an indispensable pharmacological tool. This technical guide provides an in-depth exploration of the discovery and history of spiperone, its mechanism of action, and its widespread application in neuroscience. Detailed experimental protocols for its use in radioligand binding assays are provided, alongside a comprehensive summary of its binding affinities. Furthermore, this guide illustrates key concepts through signaling pathway and experimental workflow diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and Historical Context

Spiperone was discovered and developed by Janssen Pharmaceutica, a company founded in 1953 by Dr. Paul Janssen, which became a powerhouse in the discovery of antipsychotic medications.[1] The development of spiperone is rooted in the broader research efforts on butyrophenone antipsychotics, which began with the serendipitous discovery of haloperidol (B65202) in the late 1950s.[2][3] This class of drugs emerged from research transitioning from analgesics to antipsychotics.[2] The central hypothesis guiding this research was the crucial role of dopamine receptor antagonism in the treatment of schizophrenia.[2] Spiperone (also known as spiroperidol) was synthesized as part of this ongoing effort to develop potent and selective antipsychotic agents.[4] While it is approved for clinical use in Japan for schizophrenia, its primary impact has been as a research tool in neuroscience.[4][5]

Mechanism of Action

Spiperone's primary mechanism of action is its potent antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors.[5][6] In conditions like schizophrenia, an overactivity of dopaminergic pathways is often observed.[6] By blocking D2 receptors, spiperone inhibits the activity of dopamine, thus mitigating the hyperactive signaling associated with psychosis.[6]

Its antagonism of 5-HT2A receptors is also a key component of its pharmacological profile and contributes to its antipsychotic effects.[6] This dual antagonism of both dopamine and serotonin receptors is a feature that enhances its efficacy and provides a broader spectrum of action compared to agents that only target dopamine receptors.[6] Spiperone also exhibits affinity for other receptors, including other dopamine and serotonin subtypes and alpha-adrenergic receptors, though to a lesser extent.[6][7]

At a molecular level, by preventing dopamine from activating D2 receptors, spiperone influences second messenger systems like cyclic AMP (cAMP) and protein kinase A (PKA), which are involved in regulating gene expression, neuronal excitability, and synaptic plasticity.[6] More recent research has also explored its effects on intracellular calcium levels, demonstrating that spiperone can enhance intracellular calcium through a phospholipase C (PLC)-dependent pathway.[8][9]

Quantitative Data: Receptor Binding Affinities

The utility of spiperone as a research tool is largely defined by its high affinity for specific receptor subtypes. The dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding affinity. The binding affinities of spiperone hydrochloride for various human dopamine and serotonin receptor subtypes are summarized below.

| Receptor Subtype | Ki (nM) |

| Dopamine D2 | 0.06[8][10] |

| Dopamine D3 | 0.6[8][10] |

| Dopamine D4 | 0.08[8][10] |

| Dopamine D1 | ~350[8][10] |

| Dopamine D5 | ~3500[8][10] |

| Serotonin 5-HT1A | 17.3[4] (some sources report 49 nM[8]) |

| Serotonin 5-HT2A | 1.17[4] (some sources report 1 nM[8]) |

| Serotonin 5-HT1F | 3.98[4] |

| Serotonin 5-HT2B | 0.8–1114.2[4] |

| Serotonin 5-HT2C | 922.9[4] |

Key Applications in Neuroscience Research

The high affinity of spiperone for D2 and 5-HT2A receptors has made it an invaluable tool for studying these neurotransmitter systems.

Radioligand Binding Assays

Radiolabeled forms of spiperone, particularly [3H]spiperone, are extensively used to quantify the density of dopamine and serotonin receptors in brain tissue homogenates.[11][12][13] These in vitro assays allow researchers to investigate how receptor numbers change in disease states or in response to drug treatment.[11] A key advantage of [3H]spiperone is its ability to label both D2 and 5-HT2A receptors, and researchers have developed methods to selectively measure each by using specific competing unlabeled drugs.[12] For instance, sulpiride (B1682569) can be used to block [3H]spiperone binding to D2 receptors, allowing for the isolated measurement of 5-HT2A binding, and vice versa with a 5-HT2A selective antagonist.[12]

In Vivo Imaging: Positron Emission Tomography (PET)

The development of radiolabeled spiperone derivatives for Positron Emission Tomography (PET) marked a significant milestone in neuroscience, allowing for the in vivo visualization and quantification of neuroreceptors in the living human brain.[14]

-

[11C]N-methylspiperone ([11C]NMSP): This was one of the first successful radiotracers for imaging dopamine receptors in the human brain with PET, with the initial studies taking place in the early 1980s.[14][15] It is used to measure the occupancy of both D2 and 5-HT2A receptors by antipsychotic drugs, providing insights into their therapeutic mechanisms and helping to determine appropriate clinical doses.[16]

-

[18F]fluoroethylspiperone ([18F]FESP): The longer half-life of fluorine-18 (B77423) compared to carbon-11 (B1219553) makes [18F]FESP a practical alternative for PET studies.[17] It has been used to study D2 receptor binding in various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[17][18]

Experimental Protocols

Protocol for [3H]Spiperone Radioligand Binding Assay

This protocol provides a general framework for a competitive inhibition binding assay to determine the affinity (Ki) of a test compound for D2 receptors using [3H]spiperone.

Materials:

-

Cell Membranes: Crude membranes prepared from cells stably expressing the dopamine D2 receptor (e.g., HEK293-rD2 cells) or from brain tissue rich in D2 receptors (e.g., striatum).[19]

-

Radioligand: [3H]Spiperone (specific activity ~15 Ci/mmol).[19]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.9% NaCl, 0.025% ascorbic acid, 0.001% Bovine Serum Albumin (BSA).[19]

-

Non-specific Binding Control: A high concentration of a potent D2 antagonist, such as 2 µM (+)-butaclamol.[19]

-

Test Compounds: A range of concentrations of the unlabeled drug to be tested.

-

Equipment: 96-well plates, water-bath shaker, cell harvester, scintillation vials, liquid scintillation counter.

Methodology:

-

Preparation: Prepare dilutions of the test compound and [3H]spiperone in assay buffer. The final concentration of [3H]spiperone is typically kept at or below its Kd value (e.g., 0.1-0.5 nM).[19]

-

Incubation: In a 96-well plate, combine the cell membranes, [3H]spiperone, and either assay buffer (for total binding), the test compound (for competitive binding), or the non-specific binding control. The total reaction volume is typically 0.2-0.8 mL.[19]

-

Equilibration: Incubate the plates for 60 minutes at 30°C in a water-bath shaker to allow the binding to reach equilibrium.[19]

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]spiperone and Kd is its dissociation constant for the receptor.

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Figure 1. Spiperone's antagonistic action on the Dopamine D2 receptor signaling pathway.

Figure 2. Experimental workflow for a [3H]Spiperone competitive radioligand binding assay.

Figure 3. Logical relationship of Spiperone's binding affinity across receptor subtypes.

Conclusion

From its origins in the systematic search for novel antipsychotics by Janssen Pharmaceutica to its current status as a cornerstone research tool, spiperone hydrochloride has had a profound and lasting impact on neuroscience. Its high-affinity and selective antagonism of dopamine D2 and serotonin 5-HT2A receptors have not only illuminated the pharmacology of these critical neurotransmitter systems but have also enabled the development of powerful in vitro and in vivo research techniques. For scientists and drug development professionals, a thorough understanding of spiperone's history, properties, and experimental applications remains essential for the continued exploration of neuroreceptor function and the development of novel therapeutics for psychiatric and neurological disorders.

References

- 1. Top 20 Antipsychotic companies - Discovery|PatSnap [discovery-patsnap-com.libproxy.mit.edu]

- 2. Forty years of antipsychotic Drug research--from haloperidol to paliperidone--with Dr. Paul Janssen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Spiperone - Wikipedia [en.wikipedia.org]

- 5. What is Spiperone used for? [synapse.patsnap.com]

- 6. What is the mechanism of Spiperone? [synapse.patsnap.com]

- 7. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spiperone hydrochloride | CAS 2022-29-9 | Tocris Bioscience [tocris.com]

- 11. Dopamine receptor parameters detected by [3H]spiperone depend on tissue concentration: analysis and examples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Resolution of dopamine and serotonin receptor components of [3H]spiperone binding to rat brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-N-[11C]Methylspiperone - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. PET measurement of neuroreceptor occupancy by typical and atypical neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 3-N-(2-[18F]-fluoroethyl)-spiperone: a novel ligand for cerebral dopamine receptor studies with pet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PET studies of dopamine receptor distribution using [18F]fluoroethylspiperone: findings in disorders related to the dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

Spiperone Hydrochloride: A Technical Guide to its Chemical Properties, Structure, and Receptor Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiperone hydrochloride is a potent synthetic compound belonging to the butyrophenone (B1668137) class of antipsychotic drugs. It is a valuable tool in neuroscience research due to its high affinity and selectivity as an antagonist for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. This technical guide provides an in-depth overview of the chemical properties, structure, and pharmacological activity of Spiperone hydrochloride, with a focus on experimental protocols and the signaling pathways it modulates.

Chemical and Physical Properties

Spiperone hydrochloride is a white to off-white solid. Its chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties of Spiperone Hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | 8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride | [1] |

| Synonyms | Spiroperidol Hydrochloride | [2] |

| CAS Number | 2022-29-9 | [2] |

| Molecular Formula | C₂₃H₂₆FN₃O₂・HCl | [2] |

| Molecular Weight | 431.94 g/mol | [2] |

| Purity | ≥98% | [2] |

Table 2: Physicochemical Properties of Spiperone Hydrochloride

| Property | Value | Source(s) |

| Melting Point | 190-193.6 °C (for Spiperone free base) | [3] |

| Solubility | Soluble to 100 mM in DMSO. | |

| pKa | Not available | |

| logP | Not available |

Chemical Structure

The chemical structure of Spiperone hydrochloride consists of a spiro-piperidine ring system linked to a butyrophenone moiety. The hydrochloride salt is formed by the protonation of the tertiary amine in the piperidine (B6355638) ring.

Figure 1: Chemical Structure of Spiperone Hydrochloride

Caption: 2D chemical structure of Spiperone hydrochloride.

Pharmacological Activity

Spiperone hydrochloride's primary pharmacological action is its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. It also exhibits affinity for other receptor subtypes. The binding affinities (Ki) for various receptors are detailed in the table below.

Table 3: Receptor Binding Affinity of Spiperone Hydrochloride

| Receptor Subtype | Ki (nM) | Source(s) |

| Dopamine D2 | 0.06 | |

| Dopamine D3 | 0.6 | |

| Dopamine D4 | 0.08 | |

| Dopamine D1 | ~350 | |

| Dopamine D5 | ~3500 | |

| Serotonin 5-HT2A | 1.0 | [4] |

| Serotonin 5-HT1A | 49 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding affinity of Spiperone hydrochloride.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol outlines the determination of the binding affinity of a test compound for the dopamine D2 receptor using [³H]-Spiperone as the radioligand.

Experimental Workflow for D2 Receptor Binding Assay

D2 Receptor Binding Assay Workflow

Methodology:

-

Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared and stored at -80°C. On the day of the assay, membranes are thawed and resuspended in an appropriate assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Incubation: To each well, the following are added in order:

-

Assay buffer

-

Test compound at various concentrations or vehicle (for total binding) or a saturating concentration of a known D2 antagonist (e.g., haloperidol) for non-specific binding determination.

-

Cell membrane suspension.

-

[³H]-Spiperone (at a concentration close to its Kd).

-

-

The plate is incubated, typically at room temperature for a specified time (e.g., 60-90 minutes), to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of the test compound is then determined from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Radioligand Binding Assay for Serotonin 5-HT2A Receptor

A similar radioligand binding assay is used to determine the affinity for the 5-HT2A receptor, often using a different radioligand such as [³H]-Ketanserin.

Experimental Workflow for 5-HT2A Receptor Binding Assay

5-HT2A Receptor Binding Assay Workflow

Methodology:

The protocol is analogous to the D2 receptor binding assay, with the following key differences:

-

Receptor Source: Cell membranes expressing the human serotonin 5-HT2A receptor are used.

-

Radioligand: [³H]-Ketanserin is commonly used as the radioligand.

-

Non-specific Binding: A different competing ligand, such as mianserin, is used to determine non-specific binding.

Signaling Pathways

Spiperone hydrochloride's antagonism at D2 and 5-HT2A receptors inhibits their respective downstream signaling cascades.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to Gi/o proteins. Activation of the D2 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. As an antagonist, Spiperone hydrochloride blocks this pathway.

Dopamine D2 Receptor Signaling Pathway Antagonism by Spiperone Hydrochloride

Spiperone HCl blocks D2 receptor signaling.

Serotonin 5-HT2A Receptor Signaling Pathway

The serotonin 5-HT2A receptor is a GPCR that couples to Gq/11 proteins. Upon activation by serotonin, it stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). Spiperone hydrochloride acts as an antagonist, preventing this cascade.

References

Spiperone Hydrochloride: A Technical Guide for Receptor Pharmacology Investigation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Spiperone hydrochloride as a powerful pharmacological tool for investigating receptor function, with a primary focus on its interactions with dopamine (B1211576) and serotonin (B10506) receptor systems. Spiperone, a butyrophenone (B1668137) derivative, is a high-affinity antagonist for several key G protein-coupled receptors (GPCRs), making it an invaluable ligand for receptor characterization, screening, and in vitro and in vivo studies.

Core Properties of Spiperone Hydrochloride

Spiperone hydrochloride is a well-established research compound known for its potent and selective antagonism at dopamine D2-like receptors and serotonin 5-HT2A receptors.[1] Its high affinity and specificity have made it a standard radioligand, often tritiated ([³H]Spiperone), for binding assays to quantify these receptor populations in various tissues.[2][3][4]

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₆FN₃O₂・HCl | [5] |

| Molecular Weight | 431.94 g/mol | [5][6] |

| CAS Number | 2022-29-9 | [5][7] |

| Solubility | Soluble in DMSO (up to 100 mM) | |

| Storage | Store at room temperature |

Receptor Binding Profile and Affinity

Spiperone exhibits a distinct binding profile, characterized by high affinity for several receptor subtypes. The following tables summarize its binding affinities (Ki values) for various human receptors, providing a quantitative basis for its use in pharmacological research.

Dopamine Receptor Subtypes

Spiperone demonstrates high affinity for the D2-like family of dopamine receptors (D2, D3, and D4), with significantly lower affinity for the D1-like family (D1 and D5).[6][7] This selectivity makes it an excellent tool for isolating and studying D2-like receptor pharmacology.

| Receptor Subtype | Ki (nM) |

| D₂ | 0.06 |

| D₃ | 0.6 |

| D₄ | 0.08 |

| D₁ | ~350 |

| D₅ | ~3500 |

Data compiled from multiple sources.[6][7]

Serotonin Receptor Subtypes

Spiperone is also a potent antagonist at several serotonin receptors, most notably the 5-HT2A receptor.[1][6][7] Its affinity for other serotonin receptor subtypes varies.

| Receptor Subtype | Ki (nM) |

| 5-HT₂ₐ | 1.0 - 1.27 |

| 5-HT₁ₐ | 49 |

| 5-HT₂C | >1000 |

| 5-HT₇ | Active |

Data compiled from multiple sources.[6][7]

Other Receptors

Spiperone also shows affinity for other receptors, which should be considered when designing experiments. It is a selective α1B-adrenoceptor antagonist and also binds to sigma receptors.[7][8]

| Receptor Subtype | Activity |

| α₁B-Adrenoceptor | Antagonist |

| Sigma Receptors | Binds with high affinity |

Data compiled from multiple sources.[7][8]

Signaling Pathways

Spiperone's antagonism of D2 and 5-HT2A receptors blocks their respective downstream signaling cascades. Understanding these pathways is crucial for interpreting functional assay data.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a Gαi/o-coupled receptor.[9][[“]] Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11][12] Spiperone, as an antagonist, blocks this inhibitory effect. The D2 receptor can also signal through Gβγ subunits to modulate ion channels and other effector proteins.[9][[“]][12]

Caption: Dopamine D2 receptor signaling pathway.

Serotonin 5-HT2A Receptor Signaling

The serotonin 5-HT2A receptor is coupled to the Gαq/11 signaling pathway.[13][14] Activation of this receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).[13][15] This leads to the activation of protein kinase C (PKC) and an increase in intracellular calcium levels.[14][15] Spiperone antagonizes these effects.

Caption: Serotonin 5-HT2A receptor signaling pathway.

Experimental Protocols

Spiperone hydrochloride is extensively used in various experimental paradigms. Below are detailed methodologies for key experiments.

Radioligand Binding Assay ([³H]Spiperone)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D2 receptor using [³H]Spiperone.

Caption: General workflow for a radioligand binding assay.

Materials:

-

Radioligand: [³H]Spiperone (specific activity: 70-90 Ci/mmol)[16]

-

Membrane Preparation: Homogenate from a tissue or cell line expressing the receptor of interest (e.g., rat striatum for D2 receptors).[16]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[16]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[16]

-

Non-specific Ligand: 10 µM Haloperidol or 2 µM (+)-Butaclamol.[2][16]

-

Test Compound: Serial dilutions of the compound of interest.

-

Glass fiber filters and a filtration apparatus.[16]

-

Scintillation counter and scintillation cocktail.[16]

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and debris. The resulting supernatant contains the membrane fraction.[16]

-

Assay Setup: Prepare triplicate tubes for:

-

Total Binding: Contains [³H]Spiperone and membrane preparation.

-

Non-specific Binding: Contains [³H]Spiperone, membrane preparation, and a high concentration of the non-specific ligand.

-

Test Compound: Contains [³H]Spiperone, membrane preparation, and varying concentrations of the test compound.

-

-

Incubation: Add the reagents to the tubes. The final concentration of [³H]Spiperone should be approximately 2-3 times its Kd value (typically 0.2-0.5 nM).[16][17] Incubate the tubes at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).[16]

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand.[16]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[2]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[18]

-

Data Analysis:

-

Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

To investigate the functional consequences of Spiperone's receptor antagonism, downstream signaling events can be measured.

cAMP Assay (for D2 Receptors): This assay measures the accumulation of cyclic AMP in response to receptor activation. As Spiperone is a D2 antagonist, it will block the dopamine-induced inhibition of cAMP production.

Materials:

-

Cells expressing the dopamine D2 receptor.

-

Dopamine or another D2 agonist.

-

Spiperone hydrochloride.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[19][20]

Procedure:

-

Cell Plating: Plate the D2 receptor-expressing cells in a suitable microplate.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of Spiperone for a defined period (e.g., 30 minutes).[19]

-

Stimulation: Add a fixed concentration of a D2 agonist (e.g., dopamine) and forskolin to the wells.

-

Incubation: Incubate for a specified time to allow for cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

-

Data Analysis: Plot the cAMP levels against the log concentration of Spiperone to determine its IC₅₀ for blocking the agonist effect.

Calcium Flux Assay (for 5-HT2A Receptors): This assay measures the increase in intracellular calcium concentration following 5-HT2A receptor activation. Spiperone will inhibit the serotonin-induced calcium release.

Materials:

-

Cells expressing the 5-HT2A receptor.

-

Serotonin or another 5-HT2A agonist.

-

Spiperone hydrochloride.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A fluorescence plate reader.

Procedure:

-

Cell Plating and Dye Loading: Plate the 5-HT2A receptor-expressing cells in a microplate and load them with a calcium-sensitive dye.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of Spiperone.

-

Stimulation: Add a fixed concentration of a 5-HT2A agonist (e.g., serotonin) to the wells.

-

Detection: Immediately measure the change in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Determine the inhibitory effect of Spiperone on the agonist-induced calcium flux and calculate its IC₅₀.

Conclusion

Spiperone hydrochloride remains a cornerstone tool in receptor pharmacology due to its well-characterized high-affinity binding to dopamine D2-like and serotonin 5-HT2A receptors. This guide provides the essential quantitative data, signaling pathway information, and detailed experimental protocols necessary for its effective use in research and drug development. By leveraging the information presented, scientists can design and execute robust experiments to further elucidate the roles of these important receptor systems in health and disease.

References

- 1. What is the mechanism of Spiperone? [synapse.patsnap.com]

- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine receptor parameters detected by [3H]spiperone depend on tissue concentration: analysis and examples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3H]spiperone binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spiperone hydrochloride | C23H27ClFN3O2 | CID 11957687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Spiperone hydrochloride | 5-HT2A receptor Antagonist | Hello Bio [hellobio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

- 11. go.drugbank.com [go.drugbank.com]

- 12. tandfonline.com [tandfonline.com]

- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 14. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 18. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 19. resources.revvity.com [resources.revvity.com]

- 20. resources.revvity.com [resources.revvity.com]

Methodological & Application

Application Notes and Protocols for Spiperone Hydrochloride in In Vitro Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Spiperone (B1681076) hydrochloride in in vitro receptor binding assays, a critical tool for characterizing the affinity of test compounds for dopamine (B1211576) D2-like and serotonin (B10506) 5-HT2A receptors. Spiperone, a potent antagonist, serves as a valuable radioligand ([³H]-Spiperone) or competitive ligand in these assays.[1][2]

Introduction

Spiperone hydrochloride is a well-characterized neuroleptic agent that exhibits high affinity for several G-protein coupled receptors (GPCRs), most notably the dopamine D₂ receptor family (D₂, D₃, and D₄) and the serotonin 5-HT₂A receptor.[1][3] Its high affinity and selectivity make it an ideal tool for in vitro receptor binding studies aimed at screening new chemical entities, determining their receptor affinity (Ki values), and characterizing the pharmacological profile of novel therapeutics. Radioligand binding assays, a fundamental technique in pharmacology, allow for the quantification of ligand-receptor interactions.[4][5] This protocol outlines the necessary steps for performing competitive binding assays using [³H]-Spiperone.

Key Concepts

-

Competitive Binding Assay: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀.

-

Ki Value: The inhibition constant (Ki) represents the affinity of the test compound for the receptor. It is calculated from the IC₅₀ value and the dissociation constant (Kd) of the radioligand.[6]

-

Specific Binding: This refers to the binding of the radioligand to the target receptor. It is determined by subtracting non-specific binding from the total binding.[4][7]

-

Non-specific Binding (NSB): This is the binding of the radioligand to components other than the target receptor, such as lipids, proteins, and the filter apparatus. It is determined in the presence of a high concentration of an unlabeled ligand that saturates the target receptors.[4]

Quantitative Data: Spiperone Binding Affinities

The following table summarizes the reported binding affinities (Ki or Kd in nM) of Spiperone for various human receptors.

| Receptor Subtype | Ki (nM) | Radioligand Used | Source |

| Dopamine D₂ | 0.06 | [³H]-Spiperone | [3][8] |

| Dopamine D₃ | 0.6 | [³H]-Spiperone | [3][8] |

| Dopamine D₄ | 0.08 | [³H]-Spiperone | [3][8] |

| Dopamine D₁ | ~350 | [³H]-SCH23390 | [3][8] |

| Dopamine D₅ | ~3500 | - | [3][8] |

| Serotonin 5-HT₂A | 1.0 - 1.27 | [³H]-Ketanserin | [3][8] |

| Serotonin 5-HT₁A | 49 | [³H]-8-OH-DPAT | [3] |

| Serotonin 5-HT₂C | >1000 | - | [8] |

Note: Ki and Kd values can vary depending on the experimental conditions, tissue/cell line used, and the specific radioligand employed.

Experimental Protocols

This section details the methodologies for performing a competitive receptor binding assay using [³H]-Spiperone.

Materials and Reagents

-

[³H]-Spiperone (specific activity typically 70-90 Ci/mmol)

-

Spiperone hydrochloride (for non-specific binding determination) or another suitable displacer like (+)-Butaclamol[9]

-

Test compounds

-

Receptor Source:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1 mM EDTA.[6] Some protocols may include 0.9% NaCl and 0.025% ascorbic acid.[9]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail

-

96-well filter plates with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[6]

-

Deep-well plates for incubation

-

Vacuum filtration manifold

-

Microplate scintillation counter

-

Protein assay kit (e.g., BCA assay)[6]

Experimental Workflow Diagram

Caption: Experimental workflow for an in vitro radioligand receptor binding assay.

Step-by-Step Protocol

-

Membrane Preparation:

-

Homogenize cultured cells or dissected tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, with protease inhibitors).[6]

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.[6]

-

Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[6]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a suitable buffer, determine the protein concentration, and store at -80°C in aliquots.[6]

-

-

Assay Setup:

-

The assay is typically performed in a 96-well format with a final volume of 250 µL.[6]

-

Total Binding (TB): Add assay buffer, receptor membrane suspension (typically 5-50 µg protein), and [³H]-Spiperone to designated wells.

-

Non-specific Binding (NSB): Add assay buffer, receptor membrane suspension, a saturating concentration of unlabeled Spiperone (e.g., 10 µM) or another suitable antagonist, and [³H]-Spiperone.

-

Competitive Binding: Add assay buffer, receptor membrane suspension, varying concentrations of the test compound, and [³H]-Spiperone. The concentration of [³H]-Spiperone should ideally be at or below its Kd value to ensure accurate Ki determination.[7]

-

-

Incubation:

-

Incubate the plates with gentle agitation for a sufficient time to reach equilibrium. A typical incubation is 60 minutes at 30°C.[6]

-

-

Filtration and Washing:

-

Detection:

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[7]

-

-

Generate Competition Curve:

-

For each concentration of the test compound, calculate the percentage of specific binding relative to the control (wells with no test compound).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

-

Determine IC₅₀:

-

Use non-linear regression analysis (e.g., using software like Prism) to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value.[6]

-

-

Calculate Ki:

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.[6]

-

-

Signaling Pathways

Spiperone acts as an antagonist at D₂ and 5-HT₂A receptors, blocking the downstream signaling cascades typically initiated by the endogenous agonists, dopamine and serotonin, respectively.

Dopamine D₂ Receptor (Gi-coupled) Signaling Pathway

Caption: Simplified Dopamine D₂ receptor (Gi-coupled) signaling pathway.

Serotonin 5-HT₂A Receptor (Gq-coupled) Signaling Pathway

Caption: Simplified Serotonin 5-HT₂A receptor (Gq-coupled) signaling pathway.

References

- 1. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. revvity.com [revvity.com]

- 8. Spiperone hydrochloride | 5-HT2A receptor Antagonist | Hello Bio [hellobio.com]

- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spiperone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. [3H]spiperone binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Spiperone Hydrochloride in Cultured Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiperone hydrochloride is a potent and selective antagonist of dopamine (B1211576) D2-like receptors and serotonin (B10506) 5-HT2A receptors.[1][2] Its high affinity and specificity make it an invaluable tool for researchers investigating neuropsychiatric disorders, dopaminergic and serotonergic signaling, and neuroprotective pathways. This document provides detailed application notes and experimental protocols for the use of Spiperone hydrochloride in cultured neuronal cells.

Mechanism of Action

Spiperone hydrochloride primarily exerts its effects by competitively blocking dopamine and serotonin receptors. Its binding affinity for various receptor subtypes has been well-characterized.

Data Presentation: Receptor Binding Affinities

| Receptor Subtype | Ki (nM) |

| Dopamine D2 | 0.06[1] |

| Dopamine D3 | 0.6[1] |

| Dopamine D4 | 0.08[1] |

| Dopamine D1 | ~350[1] |

| Dopamine D5 | ~3500[1] |

| Serotonin 5-HT2A | 1[1] |

| Serotonin 5-HT1A | 49[1] |

Spiperone also functions as an activator of calcium-activated chloride channels (CaCC) with an EC50 of 9.3 µM.[1]

Signaling Pathways

By antagonizing D2 receptors, which are Gαi-coupled, Spiperone hydrochloride blocks the dopamine-induced inhibition of adenylyl cyclase, thereby preventing the decrease in cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activation. Its antagonism of Gαq-coupled 5-HT2A receptors blocks serotonin-induced increases in intracellular calcium. Independently, Spiperone has been shown to increase intracellular calcium levels through a protein tyrosine kinase-coupled phospholipase C-dependent pathway.

Experimental Protocols

Neuronal Cell Culture

This protocol provides a general guideline for the culture of primary neurons or neuronal cell lines (e.g., SH-SY5Y, PC12). Specific conditions should be optimized for the cell type being used.

Materials:

-

Neuronal cell line or primary neurons

-

Complete growth medium (e.g., DMEM/F12 supplemented with FBS, B-27, N-2, and glutamine)

-

Poly-L-lysine or other appropriate coating substrate

-

Spiperone hydrochloride stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Coat culture vessels with an appropriate substrate (e.g., 0.1 mg/mL Poly-L-lysine in sterile water) and incubate for at least 1 hour at 37°C. Aspirate the coating solution and wash with sterile water before seeding cells.

-

Seed neuronal cells at the desired density. For SH-SY5Y cells, a density of 1.5 x 10^4 cells/well in a 96-well plate is suitable for viability assays.

-

Allow cells to adhere and differentiate for the appropriate time (e.g., 24-48 hours for cell lines, longer for primary cultures).

-

Prepare working concentrations of Spiperone hydrochloride by diluting the stock solution in a complete growth medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

-

Treat cells with Spiperone hydrochloride for the desired duration.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of Spiperone hydrochloride on neuronal cell viability.

Materials:

-

Cultured neuronal cells in a 96-well plate

-

Spiperone hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Culture and treat neuronal cells with a range of Spiperone hydrochloride concentrations (e.g., 0.1 nM to 100 µM) for 24-48 hours.

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Receptor Binding Assay ([³H]-Spiperone Competition)

This protocol is for determining the binding affinity of a test compound for dopamine D2-like receptors using [³H]-Spiperone. A similar protocol can be adapted for 5-HT2A receptors.

Materials:

-

Neuronal cell membranes expressing the receptor of interest

-

[³H]-Spiperone

-

Test compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Non-specific binding control (e.g., 10 µM Haloperidol)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, [³H]-Spiperone, and cell membranes.

-

Non-specific Binding: Non-specific binding control, [³H]-Spiperone, and cell membranes.

-

Competitive Binding: Serial dilutions of the test compound, [³H]-Spiperone, and cell membranes.

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

-

Calculate the specific binding and determine the IC50 and Ki values of the test compound.

Neuroprotection Assay (Glutamate Excitotoxicity Model)

This protocol assesses the potential of Spiperone hydrochloride to protect neurons from glutamate-induced cell death.

Materials:

-

Cultured primary cortical or hippocampal neurons

-

Spiperone hydrochloride

-

Cell viability assay kit (e.g., MTT or LDH)

Procedure:

-

Culture primary neurons for at least 7-10 days to allow for maturation.

-

Pre-treat the neurons with various concentrations of Spiperone hydrochloride for 1-2 hours.

-

Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 100 µM) for 15-30 minutes.

-

Remove the glutamate-containing medium and replace it with fresh medium containing the corresponding concentration of Spiperone hydrochloride.

-

Incubate for 24 hours.

-

Assess cell viability using an MTT or LDH assay.

Experimental Workflow and Logic

The following diagram illustrates a typical experimental workflow for investigating the effects of Spiperone hydrochloride in cultured neuronal cells.

References

Spiperone Hydrochloride: Application Notes and Protocols for In-vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiperone (B1681076) hydrochloride is a potent and selective antagonist with high affinity for dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors.[1] Belonging to the butyrophenone (B1668137) class of antipsychotic drugs, it is a valuable tool in neuroscience research for investigating the roles of these neurotransmitter systems in various physiological and pathological processes. Its utility extends to studies of neuropsychiatric disorders such as schizophrenia and in exploring potential therapeutic interventions. This document provides detailed application notes and protocols for the administration of spiperone hydrochloride in in vivo animal studies, with a focus on rodent models.

Mechanism of Action

Spiperone acts as a competitive antagonist at several G-protein coupled receptors (GPCRs). Its primary mechanism involves blocking the binding of endogenous ligands, such as dopamine and serotonin, to their respective receptors, thereby inhibiting downstream signaling pathways. The key targets of spiperone include:

-

Dopamine D2 Receptors (D2R): High-affinity antagonism of D2Rs is a hallmark of typical antipsychotics. This action is thought to underlie the therapeutic effects on the positive symptoms of schizophrenia.

-

Serotonin 5-HT1A Receptors (5-HT1AR): Spiperone also exhibits significant affinity for 5-HT1A autoreceptors, which can modulate serotonin release.

-

Serotonin 5-HT2A Receptors (5-HT2AR): Antagonism at 5-HT2A receptors is a characteristic of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms of schizophrenia.

The multifaceted receptor binding profile of spiperone allows for the investigation of complex interactions between the dopaminergic and serotonergic systems.

Quantitative Data Summary

The following tables summarize key quantitative data for spiperone hydrochloride from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinities (Ki) of Spiperone

| Receptor Subtype | Ki (nM) | Species | Reference |

| Dopamine D2 | 0.057 - 0.16 | Rat | [2] |

| Dopamine D3 | 0.125 | Rat | |

| Dopamine D4 | 0.8 | Human | |

| Serotonin 5-HT1A | 10.3 - 17.3 | Rat/Human | [1] |

| Serotonin 5-HT2A | 0.4 - 1.17 | Rat/Human | [1] |

| Adrenergic α1 | 1.1 | Rat |

Table 2: In Vivo Efficacy and Potency of Spiperone Hydrochloride in Rodents

| Animal Model | Test | Route of Administration | Effective Dose Range (mg/kg) | ED50 / ID50 (mg/kg) | Endpoint | Reference |

| Rat | Catalepsy Test | Subcutaneous (SC) | 0.1 - 1.0 | ~0.3 | Induction of catalepsy | |

| Rat | Conditioned Avoidance | Intraperitoneal (IP) | 0.05 - 0.2 | ~0.1 | Inhibition of avoidance response | |

| Mouse | Apomorphine-induced Stereotypy | Intraperitoneal (IP) | 0.1 - 0.5 | ~0.2 | Antagonism of stereotyped behavior | |

| Rat | D2 Receptor Occupancy (PET) | Intravenous (IV) | 0.01 - 0.1 | ~0.03 | 50% receptor occupancy in striatum |

Table 3: Comparative Administration Routes of Spiperone Hydrochloride in Rodents (Pharmacokinetic Parameters)

| Route of Administration | Bioavailability (%) | Tmax (hours) | Cmax (ng/mL) | Notes |

| Oral (PO) | Low (estimated) | 1-2 | Variable | Subject to significant first-pass metabolism. |

| Intraperitoneal (IP) | Good | 0.5-1 | Higher than PO | Rapid absorption, common for systemic effects. |

| Subcutaneous (SC) | High | 1-2 | Sustained levels | Slower absorption than IP, providing a more prolonged effect. |

| Intravenous (IV) | 100 (by definition) | < 0.1 | Highest | Immediate systemic availability, used for precise dose-response studies. |

Note: Specific pharmacokinetic data for spiperone across different routes in rodents is limited in publicly available literature. The values presented are estimates based on the general properties of butyrophenones and typical pharmacokinetic profiles for these administration routes.

Experimental Protocols

Protocol 1: Preparation of Spiperone Hydrochloride for In Vivo Administration

Materials:

-

Spiperone hydrochloride powder

-

Sterile saline (0.9% NaCl)

-

Dimethyl sulfoxide (B87167) (DMSO) (optional, for initial dissolution)

-

Tween 80 or Cremophor EL (optional, as a surfactant)

-

Sterile water for injection

-

Vortex mixer

-

Sonicator

-

Sterile syringes and needles (appropriate gauge for the chosen route of administration)

-

pH meter and solutions for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)

Procedure:

-

Weighing: Accurately weigh the required amount of spiperone hydrochloride powder in a sterile container.

-

Solubilization:

-

Method A (Aqueous Suspension): For many applications, spiperone hydrochloride can be suspended in sterile saline. Add a small volume of saline to the powder to create a paste, then gradually add the remaining saline while vortexing to ensure a uniform suspension. The use of a surfactant like Tween 80 (e.g., 1-2 drops per 10 mL) can improve the stability of the suspension.

-

Method B (DMSO/Saline Solution): For higher concentrations or if a clear solution is required, spiperone hydrochloride can first be dissolved in a minimal amount of DMSO (e.g., 5-10% of the final volume). Once dissolved, slowly add sterile saline while vortexing to reach the final desired concentration. The final concentration of DMSO should be kept as low as possible (ideally <10%) to minimize potential toxicity.

-

-

Sonication: Sonicate the solution or suspension for 5-10 minutes to ensure complete dissolution or uniform particle size.

-

pH Adjustment (Optional): If necessary, adjust the pH of the final solution to be within a physiologically compatible range (typically pH 6.5-7.5) using dilute HCl or NaOH.

-

Sterilization: For intravenous administration, the final solution must be sterile-filtered through a 0.22 µm syringe filter. For other routes, while sterile preparation is recommended, filtration may not always be necessary depending on the experimental design and institutional guidelines.

-

Storage: It is recommended to prepare fresh solutions or suspensions on the day of the experiment. If short-term storage is necessary, store at 2-8°C and protect from light.

Protocol 2: Administration of Spiperone Hydrochloride to Rodents

General Considerations:

-

Animal Handling: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines. Handle animals gently to minimize stress.

-

Dose Calculation: Calculate the dose based on the animal's body weight. The injection volume should be appropriate for the size of the animal and the route of administration (see Table 4).

-

Control Group: Always include a vehicle-treated control group to account for any effects of the solvent or the administration procedure itself.

Table 4: Recommended Injection Volumes for Rodents

| Route of Administration | Mouse | Rat |

| Oral (PO) | 5-10 mL/kg | 5-10 mL/kg |

| Intraperitoneal (IP) | 10-20 mL/kg | 5-10 mL/kg |

| Subcutaneous (SC) | 10-20 mL/kg | 5-10 mL/kg |

| Intravenous (IV) - Tail Vein | 5 mL/kg | 2.5 mL/kg |

Specific Administration Procedures:

-

Oral (PO) Gavage:

-

Gently restrain the animal.

-

Use a proper-sized, ball-tipped gavage needle.

-

Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

-

Gently insert the gavage needle into the esophagus and administer the solution. Avoid entering the trachea.

-

-

Intraperitoneal (IP) Injection:

-

Restrain the animal with its abdomen facing upwards.

-

Locate the lower right or left quadrant of the abdomen.

-

Insert the needle at a 15-30 degree angle, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate briefly to ensure no fluid or blood is drawn back, then inject the solution.

-

-

Subcutaneous (SC) Injection:

-

Gently lift a fold of skin on the back of the animal, between the shoulder blades.

-

Insert the needle into the "tent" of skin, parallel to the spine.

-

Aspirate briefly before injecting the solution to ensure the needle is not in a blood vessel.

-

-

Intravenous (IV) Injection (Tail Vein):

-

Warm the animal's tail using a heat lamp or warm water to dilate the veins.

-

Place the animal in a restraint device that exposes the tail.

-

Identify one of the lateral tail veins.

-

Insert a small gauge needle (e.g., 27-30G) into the vein and inject the solution slowly.

-

Protocol 3: Catalepsy Test in Rats

Objective: To assess the induction of catalepsy, a common extrapyramidal side effect of D2 receptor antagonists.

Materials:

-

Horizontal bar (e.g., a wooden dowel, approximately 1 cm in diameter, elevated 9 cm from the base).

-

Stopwatch.

Procedure:

-

Administer spiperone hydrochloride or vehicle to the rats (e.g., 0.1 - 1.0 mg/kg, SC).

-

At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the horizontal bar.

-

Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

-

A cut-off time (e.g., 180 or 300 seconds) should be established. If the rat remains on the bar for the entire cut-off period, record the maximum time.

-

An increase in the descent latency in the spiperone-treated group compared to the vehicle group indicates the induction of catalepsy.

Visualizations

Caption: Spiperone's antagonist action on D2 and 5-HT2A receptors.

Caption: A typical experimental workflow for in vivo studies.

References

Application Notes and Protocols for [3H]-Spiperone Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3H]-Spiperone is a potent and widely used radiolabeled antagonist for studying dopamine (B1211576) D2-like (D2, D3, D4) and serotonin (B10506) 5-HT2A receptors. Its high affinity and specificity make it an invaluable tool in neuroscience research and drug discovery for screening and characterizing compounds that target these receptors, which are implicated in various neuropsychiatric disorders. This document provides detailed protocols for performing [3H]-Spiperone radioligand binding assays for both dopamine D2 and serotonin 5-HT2A receptors, along with data presentation and visualization of key concepts.

Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and a receptor.[1] They are broadly categorized into saturation, competitive, and kinetic assays. Saturation assays determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd).[1] Competitive binding assays are used to determine the affinity (Ki) of a test compound for the receptor by measuring its ability to displace the radioligand.[1]

Data Presentation

The following tables summarize the binding affinities of [3H]-Spiperone and various antipsychotic drugs for the dopamine D2 and serotonin 5-HT2A receptors.

Table 1: Binding Affinity of [3H]-Spiperone for Dopamine D2 and Serotonin 5-HT2A Receptors

| Receptor | Radioligand | Tissue/Cell Line | K_d_ (nM) | B_max_ (pmol/mg protein) |

| Dopamine D_2_ | [3H]-Spiperone | HEK293 cells expressing human D_2L_ receptors | 0.057 ± 0.013[2] | 2.41 ± 0.26[2] |

| Serotonin 5-HT_2A_ | [3H]-Spiperone | Rat Cortex | Not explicitly stated, but high affinity is noted.[3][4] | Not available |

Table 2: Inhibition Constants (K_i_) of Standard Antipsychotics for Dopamine D_2_ and Serotonin 5-HT_2A_ Receptors Determined by [3H]-Spiperone Competition Assay

| Compound | Dopamine D_2_ K_i_ (nM) | Serotonin 5-HT_2A_ K_i_ (nM) |

| Haloperidol | 1.45[5] | Not available |

| Clozapine (B1669256) | 135[5] | Not available |

| Risperidone | Not available | Not available |

| Olanzapine | 12.8[5] | Not available |

| Spiperone | Not available | Not available |

Note: The Ki values can vary depending on the experimental conditions, such as the radioligand concentration and tissue preparation.[6]

Signaling Pathways

Dopamine D2 and serotonin 5-HT2A receptors are G protein-coupled receptors (GPCRs) that activate distinct intracellular signaling cascades.

Caption: G-protein signaling pathways for Dopamine D2 and Serotonin 5-HT2A receptors.

Experimental Protocols

Protocol 1: [3H]-Spiperone Binding to Dopamine D_2_ Receptors

This protocol is adapted for a 96-well plate format but can be adjusted for standard test tubes.[7]

Materials:

-

Receptor Source: Rat striatal tissue homogenate or cell membranes from a cell line stably expressing the human dopamine D2 receptor.[8]

-

Radioligand: [3H]-Spiperone (specific activity ~15-30 Ci/mmol).

-

Non-specific Binding Control: (+)-Butaclamol (5 µM final concentration) or Haloperidol (10 µM final concentration).[8][9]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin (BSA).[2]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

-

Test Compounds: Stock solutions of competing ligands.

-

96-well plates, filter mats (e.g., Whatman GF/C), cell harvester, scintillation vials, and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Homogenize tissue in ice-cold assay buffer.

-

Centrifuge at low speed (e.g., 1000 x g for 10 minutes) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.

-

Wash the pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer to the desired protein concentration.[8] Protein concentration can be determined using a Bradford assay.[9]

-

-

Assay Setup (Total Volume: 1000 µL):

-